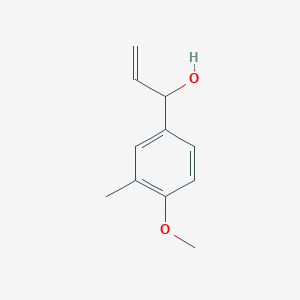
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a difluoroethyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(1,1-difluoroethyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2-(1,1-difluoroethyl)-4-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the chloro and difluoroethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-Chloro-2-(1,1-difluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-2-(1,1-difluoroethyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-Chloro-1,1-difluoroethylene: A simpler compound with different reactivity due to the absence of the aromatic ring and nitro group.
Propiedades
Fórmula molecular |
C8H6ClF2NO2 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
Clave InChI |
BTTDCNQNVWHTGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


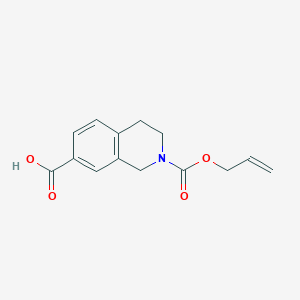
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
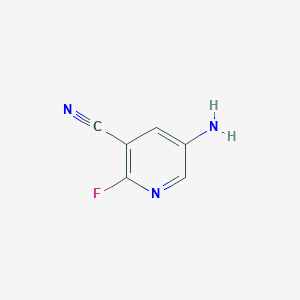
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
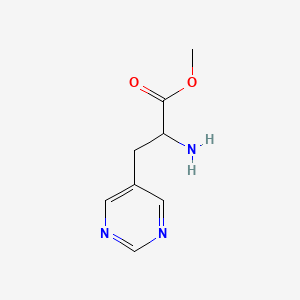
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
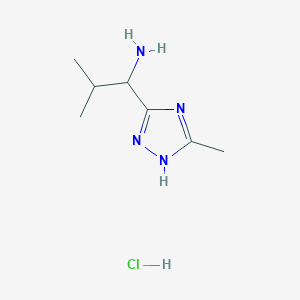
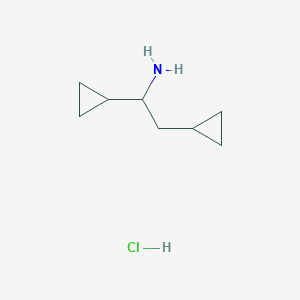
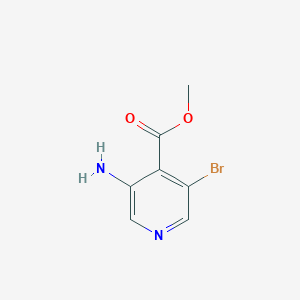
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
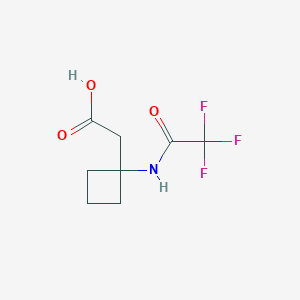
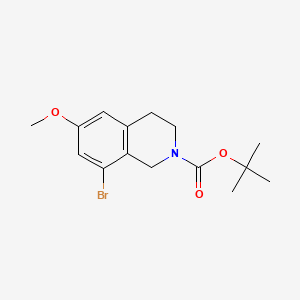
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
